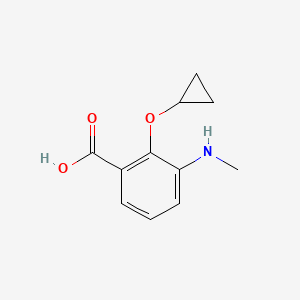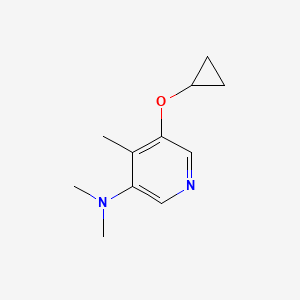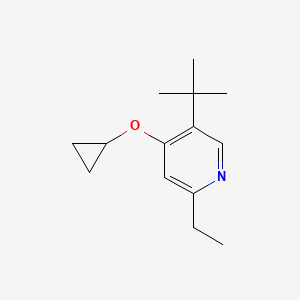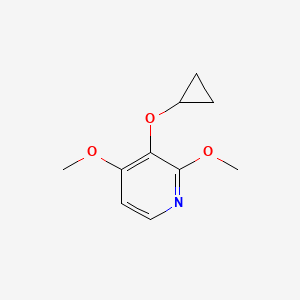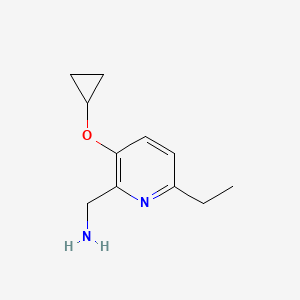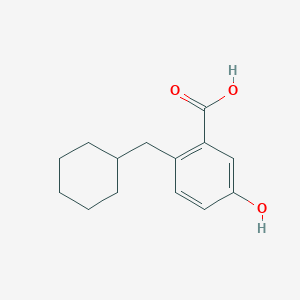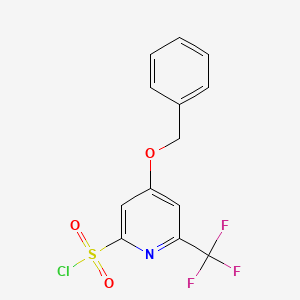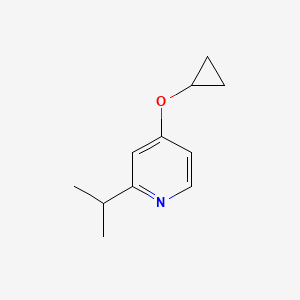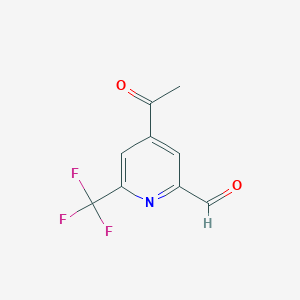
4-Acetyl-6-(trifluoromethyl)pyridine-2-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Acetyl-6-(trifluoromethyl)pyridine-2-carbaldehyde is an organic compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of an acetyl group at the 4th position, a trifluoromethyl group at the 6th position, and a carbaldehyde group at the 2nd position of the pyridine ring. The unique combination of these functional groups imparts distinct chemical properties and reactivity to the compound, making it of interest in various scientific research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Acetyl-6-(trifluoromethyl)pyridine-2-carbaldehyde typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, such as the Hantzsch pyridine synthesis or the Bohlmann-Rahtz pyridine synthesis.
Introduction of Functional Groups: The acetyl group can be introduced via Friedel-Crafts acylation, while the trifluoromethyl group can be added using trifluoromethylation reactions. The carbaldehyde group can be introduced through formylation reactions, such as the Vilsmeier-Haack reaction.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents used in these reactions are selected to maximize yield and minimize waste.
化学反応の分析
Types of Reactions
4-Acetyl-6-(trifluoromethyl)pyridine-2-carbaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Nucleophiles such as amines, thiols, or halides
Major Products Formed
Oxidation: 4-Acetyl-6-(trifluoromethyl)pyridine-2-carboxylic acid
Reduction: 4-Acetyl-6-(trifluoromethyl)pyridine-2-methanol
Substitution: Various substituted pyridine derivatives depending on the nucleophile used
科学的研究の応用
4-Acetyl-6-(trifluoromethyl)pyridine-2-carbaldehyde has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.
Medicine: Potential precursor for the development of drugs targeting specific diseases, owing to its unique functional groups.
Industry: Utilized in the production of specialty chemicals and materials with specific properties, such as fluorinated polymers.
作用機序
The mechanism of action of 4-Acetyl-6-(trifluoromethyl)pyridine-2-carbaldehyde is largely dependent on its functional groups and their interactions with molecular targets. The trifluoromethyl group, for instance, can enhance the lipophilicity and metabolic stability of the compound, facilitating its interaction with biological membranes and enzymes. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, potentially modulating their activity.
類似化合物との比較
Similar Compounds
- 6-(Trifluoromethyl)pyridine-2-carboxaldehyde
- 2-(Trifluoromethyl)pyridine-4-carboxylic acid
- 4-Acetylpyridine-2-carboxaldehyde
Uniqueness
4-Acetyl-6-(trifluoromethyl)pyridine-2-carbaldehyde is unique due to the specific combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of both an acetyl and a trifluoromethyl group on the pyridine ring is relatively rare, making this compound valuable for specialized applications in research and industry.
特性
分子式 |
C9H6F3NO2 |
|---|---|
分子量 |
217.14 g/mol |
IUPAC名 |
4-acetyl-6-(trifluoromethyl)pyridine-2-carbaldehyde |
InChI |
InChI=1S/C9H6F3NO2/c1-5(15)6-2-7(4-14)13-8(3-6)9(10,11)12/h2-4H,1H3 |
InChIキー |
ZSUBDFMTLFBGQE-UHFFFAOYSA-N |
正規SMILES |
CC(=O)C1=CC(=NC(=C1)C(F)(F)F)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


